1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol is an organic compound that features a phenyl group attached to an ethan-1-ol backbone, which is further substituted with a 2,2,6,6-tetramethylpiperidin-1-yl group. This compound is notable for its unique structure, which combines the stability of the tetramethylpiperidine moiety with the reactivity of the phenyl and hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol typically involves the following steps:
Formation of the Piperidine Derivative: The starting material, 2,2,6,6-tetramethylpiperidine, is often synthesized from 2,2,6,6-tetramethyl-4-piperidone through reduction and subsequent oxidation steps.
Etherification Reaction: The piperidine derivative is then reacted with phenylacetaldehyde in the presence of a base such as sodium hydride to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Phenylacetaldehyde derivatives.
Reduction: Corresponding alkanes.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in radical polymerization reactions and as a reagent in organic synthesis.
Biology: Employed in studies of enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential as an antioxidant and in the development of new pharmaceuticals.
Industry: Utilized in the production of high-performance polymers and as an additive in lubricants.
Mechanism of Action
The mechanism by which 1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol exerts its effects often involves the stabilization of free radicals. The tetramethylpiperidin-1-yl group is known for its ability to quench reactive oxygen species, thereby protecting other molecules from oxidative damage. This compound can interact with various molecular targets, including enzymes and receptors, modulating their activity through direct binding or by altering the local redox environment.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A well-known stable free radical used in oxidation reactions.
1-Phenyl-2-(piperidin-1-yl)ethan-1-ol: Similar structure but lacks the tetramethyl groups, resulting in different reactivity and stability.
2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of tetramethylpiperidine derivatives.
Uniqueness
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol is unique due to the presence of both a phenyl group and a tetramethylpiperidin-1-yl group, which confer distinct chemical properties. The tetramethyl groups provide steric hindrance, enhancing the stability of the compound, while the phenyl group offers a site for further functionalization.
Properties
CAS No. |
132416-36-5 |
---|---|
Molecular Formula |
C17H27NO2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1-phenyl-2-(2,2,6,6-tetramethylpiperidin-1-yl)oxyethanol |
InChI |
InChI=1S/C17H27NO2/c1-16(2)11-8-12-17(3,4)18(16)20-13-15(19)14-9-6-5-7-10-14/h5-7,9-10,15,19H,8,11-13H2,1-4H3 |
InChI Key |
HTXYDPFOHWAMGH-UHFFFAOYSA-N |
SMILES |
CC1(CCCC(N1OCC(C2=CC=CC=C2)O)(C)C)C |
Canonical SMILES |
CC1(CCCC(N1OCC(C2=CC=CC=C2)O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.